2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22FN3O2S and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel pyrimidine derivatives due to their significant biological activities. For example, a study by Gorle et al. (2016) explored the synthesis of pyrimidine linked with morpholinophenyl derivatives, evaluating their larvicidal activity. This study exemplifies the utility of pyrimidine compounds in developing insecticidal agents (Gorle et al., 2016).
Anticancer Applications
Another critical area of research is the development of pyrimidine derivatives as anticancer agents. Hosamani et al. (2015) conducted a study on fluorinated coumarin–pyrimidine hybrids, demonstrating potent anticancer activity against human cancer cell lines. This research underscores the potential of pyrimidine derivatives in chemotherapy (Hosamani et al., 2015).
Anti-proliferative Studies
Further studies on pyrimidine compounds, such as those by Harsha et al. (2018), have focused on their anti-proliferative properties. The synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols and their cytotoxic activity on cancer cell lines highlight the therapeutic potential of these compounds (Harsha et al., 2018).
Antitubercular Agents
Reddy et al. (2015) explored benzocoumarin-pyrimidine hybrids as a novel class of antitubercular agents. Their study not only shows the compounds' potent antitubercular activity but also their promising lead as new antitubercular agents, demonstrating the versatility of pyrimidine derivatives in treating infectious diseases (Reddy et al., 2015).
Corrosion Inhibition
The application of pyrimidine derivatives extends beyond pharmaceuticals to materials science. Abdallah et al. (2018) synthesized pyridopyrimidinone derivatives, assessing their role as corrosion inhibitors for carbon steel. This study shows the potential of pyrimidine compounds in protecting materials from corrosion, highlighting their industrial application (Abdallah et al., 2018).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-23-13-6-5-11-20(23)16-31-26(32)25-24(22(15-29-25)19-9-3-2-4-10-19)30-27(31)34-17-18-8-7-12-21(28)14-18/h2-15,29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHZTPDZJAWLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.